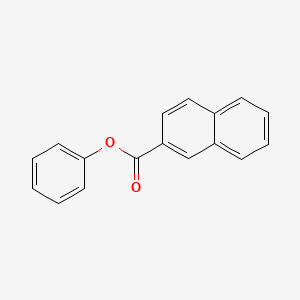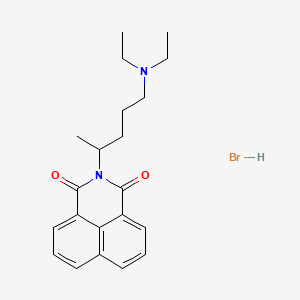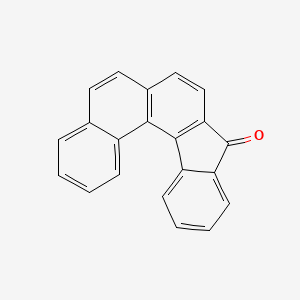
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol is an organic compound with the molecular formula C10H14O2S It is characterized by a benzene ring substituted with three methyl groups, a methylsulfanyl group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 2,3,5-trimethylphenol.
Methylsulfanyl Substitution:
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methyl-substituted benzene derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiolates or amines.
Major Products Formed:
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Methyl-substituted benzene derivatives.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, or metabolic processes, depending on its specific application and context.
類似化合物との比較
2,3,5-Trimethyl-1,4-benzenediol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2,3,5-Trimethyl-6-(methylthio)benzene-1,4-diol: Similar structure but with a different sulfur-containing group, leading to variations in its chemical behavior.
特性
CAS番号 |
83857-83-4 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
2,3,5-trimethyl-6-methylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2S/c1-5-6(2)9(12)10(13-4)7(3)8(5)11/h11-12H,1-4H3 |
InChIキー |
GGSXLODPAXFIMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1O)C)SC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



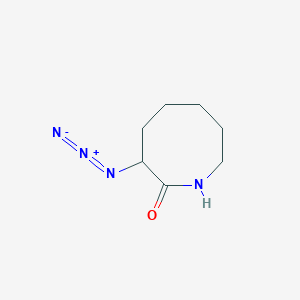
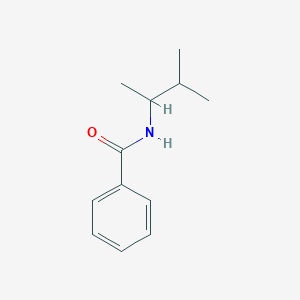
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
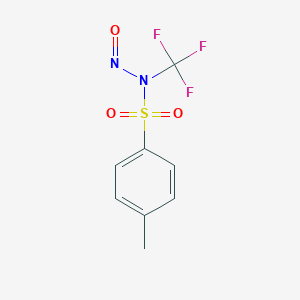
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
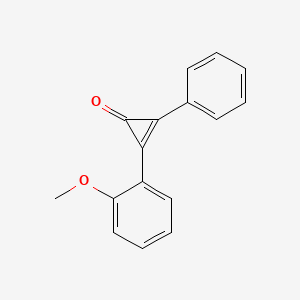
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
